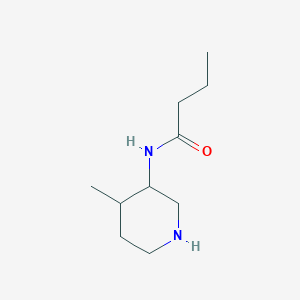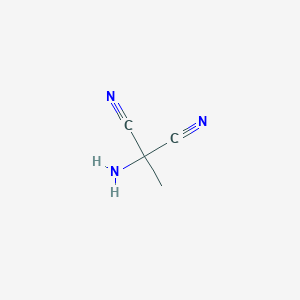
3-Amino-2,2-dimethyl-1-(2-methylthiolan-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,2-dimethyl-1-(2-methylthiolan-2-yl)propan-1-ol: is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-dimethyl-1-(2-methylthiolan-2-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of a thiolane derivative followed by the introduction of the amino and hydroxyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound. Solvent extraction and purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-2,2-dimethyl-1-(2-methylthiolan-2-yl)propan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides or other nitrogen-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions involving the amino group.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Various reduced derivatives.
Substitution: Amides or other nitrogen-containing compounds.
Scientific Research Applications
Chemistry: 3-Amino-2,2-dimethyl-1-(2-methylthiolan-2-yl)propan-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions and processes.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine: The compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for the design of new pharmaceuticals.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(2-methylthiolan-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The thiolane ring may also play a role in modulating the compound’s activity by providing steric hindrance or facilitating specific interactions.
Comparison with Similar Compounds
3-Amino-2,2-dimethyl-1-propanol: This compound shares a similar backbone but lacks the thiolane ring, making it less complex.
2-Amino-2-methyl-1-propanol: Another similar compound with a simpler structure, lacking the thiolane ring and additional methyl groups.
Uniqueness: The presence of the thiolane ring in 3-Amino-2,2-dimethyl-1-(2-methylthiolan-2-yl)propan-1-ol sets it apart from other similar compounds
Properties
Molecular Formula |
C10H21NOS |
|---|---|
Molecular Weight |
203.35 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-(2-methylthiolan-2-yl)propan-1-ol |
InChI |
InChI=1S/C10H21NOS/c1-9(2,7-11)8(12)10(3)5-4-6-13-10/h8,12H,4-7,11H2,1-3H3 |
InChI Key |
VXSHABXRBPBFRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCS1)C(C(C)(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B15257915.png)
![1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B15257935.png)

![tert-Butyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B15257948.png)
![6-Methyl-2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol](/img/structure/B15257952.png)

![1-[(Benzyloxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B15257960.png)

![1-[4-(Aminomethyl)oxan-4-yl]cyclobutan-1-ol](/img/structure/B15257971.png)

![Benzyl N-[5-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B15257985.png)

![3-(Bromomethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B15258002.png)
![1-[1-(Propan-2-yl)-1H-pyrrol-3-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B15258007.png)
